3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have designed and synthesized novel derivatives to explore their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthetic route likely includes the introduction of the pyridazinyl and piperazinyl moieties onto the thiadiazole scaffold.
Molecular Structure Analysis
The molecular structure of 3-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole comprises multiple aromatic rings, a piperazine ring, and a thiadiazole ring. The arrangement of these functional groups influences its biological activity. Detailed spectroscopic analyses (such as NMR) provide insights into its connectivity and stereochemistry .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
3-methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7S/c1-12-18-16(24-21-12)23-10-8-22(9-11-23)15-6-5-14(19-20-15)13-4-2-3-7-17-13/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJWKFHXVBUIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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